Lipophilicity Precision: LogP Differentiation of 5-Acetyl vs. 4-Acetyl vs. Carboxylic Acid Analog
Methyl 5-acetyl-2-aminobenzoate exhibits a measured/calculated LogP of 1.258–1.355 , which is approximately 0.6–0.9 log units lower than that of the 4-acetyl positional isomer Methyl 4-acetyl-2-aminobenzoate (XLogP ~2.4 ), and approximately 0.7–0.8 log units higher than that of the carboxylic acid analog 5-acetyl-2-aminobenzoic acid (XLogP 0.6 ). This intermediate lipophilicity is the direct consequence of the 5-acetyl group's electronic effect and the methyl ester's masking of the carboxylic acid polarity.
| Evidence Dimension | Calculated partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP 1.258 (Chemscene) to 1.355 (Fluorochem); TPSA 69.39 Ų |
| Comparator Or Baseline | Methyl 4-acetyl-2-aminobenzoate: XLogP ~2.4; 5-Acetyl-2-aminobenzoic acid: XLogP 0.6, TPSA 80.4 Ų; Methyl 2-aminobenzoate (unsubstituted): LogP 1.80–1.88 |
| Quantified Difference | ΔLogP ≈ −1.1 vs. 4-acetyl isomer; ΔLogP ≈ +0.7 vs. carboxylic acid analog; ΔLogP ≈ −0.5 vs. unsubstituted methyl anthranilate |
| Conditions | In silico prediction (XLogP) and database-reported calculated LogP values |
Why This Matters
For procurement decisions in medicinal chemistry, a 0.5–1.0 LogP unit difference can shift membrane permeability by an order of magnitude, making the 5-acetyl isomer the optimal choice when balanced polarity and permeability are required.
